molecular formula C10H13BrO B7975758 1-(5-Bromo-2-methylphenyl)propan-1-ol

1-(5-Bromo-2-methylphenyl)propan-1-ol

Cat. No.: B7975758
M. Wt: 229.11 g/mol
InChI Key: XINLRUOEJAZHNG-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)propan-1-ol is a brominated aromatic alcohol characterized by a propan-1-ol chain attached to a 5-bromo-2-methylphenyl group.

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6,10,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINLRUOEJAZHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Varied Alcohol Positions

2-(5-Bromo-2-methylphenyl)propan-2-ol

  • Structure : Differs in the alcohol position (propan-2-ol vs. propan-1-ol).
  • Properties : The crystal structure (reported in ) reveals tetramer formation via intermolecular O–H⋯O hydrogen bonds, influencing solubility and stability .
  • Applications : Used as a key intermediate in SGLT2 inhibitors, highlighting the pharmacological relevance of brominated aromatic alcohols .

3-(5-Bromo-1H-indol-3-yl)propan-1-ol

  • Structure : Features an indole ring instead of a methylphenyl group.
  • Synthesis: Derived from indole precursors, contrasting with the Grignard or ketone-based routes of phenylpropanols .
  • Applications : Likely used in biochemical research due to indole’s prevalence in bioactive molecules .

Substituent Variations on the Aromatic Ring

1-(5-Bromo-2-fluorophenyl)propan-1-one

  • Structure : Replaces the hydroxyl group with a ketone and introduces fluorine at the 2-position.
  • Physicochemical Properties : Molecular formula C₉H₈BrFO (MW: 231.06 g/mol) vs. the target compound’s estimated C₁₀H₁₃BrO (MW: 229.12 g/mol). Fluorine increases electronegativity, altering reactivity and polarity .
  • Safety : Classified under GHS guidelines with specific first-aid measures for inhalation and skin contact .

1-(5-Bromo-3-fluoro-2-methylphenyl)ethan-1-ol

  • Structure : Additional fluorine at the 3-position and an ethyl alcohol chain.
  • Synthetic Relevance : Demonstrates the impact of halogen positioning on synthetic pathways, as seen in multi-step procedures involving nitriles or benzonitrile derivatives .

Brominated Alcohols with Industrial Relevance

Tribromoneopentyl Alcohol (3-Bromo-2,2-bis(bromomethyl)-1-propanol)

  • Structure : Branched brominated alcohol vs. aromatic systems.
  • Regulatory Status : Highlighted in RoHS evaluations due to bromine content, emphasizing environmental and regulatory distinctions compared to aromatic brominated alcohols .

Data Tables for Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications
1-(5-Bromo-2-methylphenyl)propan-1-ol C₁₀H₁₃BrO 229.12 Br (5-), CH₃ (2-), -OH Not specified Pharmaceutical intermediate
2-(5-Bromo-2-methylphenyl)propan-2-ol C₁₀H₁₃BrO 229.12 Br (5-), CH₃ (2-), -OH Grignard reaction SGLT2 inhibitor synthesis
1-(5-Bromo-2-fluorophenyl)propan-1-one C₉H₈BrFO 231.06 Br (5-), F (2-), ketone Bromination of enones Biochemical reagent
Tribromoneopentyl alcohol C₅H₈Br₃O 344.83 Three Br, branched chain Halogenation of neopentanol Flame retardant

Research Findings and Key Insights

  • Synthetic Routes : Grignard reactions (e.g., ) and ketone-based condensations (e.g., ) are common for aromatic alcohols, while halogenation dominates for aliphatic brominated alcohols .
  • Regulatory Considerations : Bromine content necessitates distinct handling for industrial compounds (e.g., tribromoneopentyl alcohol) compared to pharmaceutical intermediates .

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